molecular formula C14H19ClN2O2 B1395442 benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride CAS No. 1354951-84-0

benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride

Cat. No.: B1395442
CAS No.: 1354951-84-0
M. Wt: 282.76 g/mol
InChI Key: KDJXDQXODLIVKL-UHFFFAOYSA-N
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Description

Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of functional groups such as benzyl, amine, and carbamate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Subsequent functionalization introduces the benzyl and carbamate groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the amine group.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the bicyclic core.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often employ hydrogen gas or metal hydrides.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be employed as a tool to study biological processes. Its interactions with enzymes and receptors can provide insights into molecular mechanisms.

Medicine: In the medical field, this compound may have potential therapeutic applications. Its ability to modulate biological targets can be explored for the development of new drugs.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride exerts its effects involves interactions with specific molecular targets. The amine group can bind to receptors or enzymes, modulating their activity. The carbamate group may participate in hydrogen bonding or other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate

  • Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate

Uniqueness: Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride is unique due to its specific structural features and functional groups. These characteristics distinguish it from similar compounds and contribute to its distinct properties and applications.

Properties

IUPAC Name

benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c15-13-6-7-14(9-13,10-13)16-12(17)18-8-11-4-2-1-3-5-11;/h1-5H,6-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJXDQXODLIVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)N)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride
Reactant of Route 3
benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride
Reactant of Route 4
benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride
Reactant of Route 5
benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride
Reactant of Route 6
benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride

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